![molecular formula C4H8ClNO2 B595552 (R)-3-Amino-gamma-butyrolactone hydrochloride CAS No. 117752-88-2](/img/structure/B595552.png)
(R)-3-Amino-gamma-butyrolactone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
R-3-Amino-gamma-butyrolactone hydrochloride (R-3-AGBL-HCl) is a synthetic compound that is used in various scientific research applications. It is a chiral compound, meaning that it has two mirror images that are non-superimposable. R-3-AGBL-HCl is used in a variety of experiments, ranging from biochemical and physiological studies to laboratory experiments.
Scientific Research Applications
Viscosity and Conductance Studies
The compound is also valuable in viscosity and conductance studies to understand the physiochemical properties of drugs. These studies can reveal the interactions among solute-solvent systems and help in the design of drug formulations with optimized delivery properties .
Analytical Chemistry - HPLC Method Development
High-Performance Liquid Chromatography (HPLC) is an analytical technique where ®-3-Amino-gamma-butyrolactone hydrochloride can be used as a standard or reference compound. It aids in the development and validation of HPLC methods for the separation, identification, and quantification of medicinal products .
Nanomedicine - Drug Delivery Systems
In nanomedicine , ®-3-Amino-gamma-butyrolactone hydrochloride can be incorporated into nanocarrier systems to facilitate controlled and sustained drug delivery. This application is particularly promising for targeting specific tissues or organs, thereby reducing systemic side effects and improving treatment outcomes .
Solid Lipid Applications
Lastly, ®-3-Amino-gamma-butyrolactone hydrochloride can be explored for its potential in solid lipid applications . Solid lipids are used in various industries, and the compound may play a role in modifying the physical properties of these lipids, such as melting point and solubility, which can be beneficial for pharmaceutical and cosmetic applications .
properties
IUPAC Name |
(4R)-4-aminooxolan-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c5-3-1-4(6)7-2-3;/h3H,1-2,5H2;1H/t3-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYONVUDAOYDKV-AENDTGMFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC1=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693595 |
Source
|
Record name | (4R)-4-Aminooxolan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-gamma-butyrolactone hydrochloride | |
CAS RN |
117752-88-2 |
Source
|
Record name | (4R)-4-Aminooxolan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R)-4-aminooxolan-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.